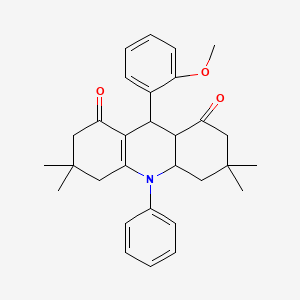
9-(2-methoxyphenyl)-3,3,6,6-tetramethyl-10-phenyl-3,4,4a,6,7,9,9a,10-octahydroacridine-1,8(2H,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(2-Methoxyphenyl)-3,3,6,6-tetramethyl-10-phenyl-3,4,4a,6,7,9,9a,10-octahydroacridine-1,8(2H,5H)-dione is a complex organic compound with a unique structure that includes multiple rings and functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-methoxyphenyl)-3,3,6,6-tetramethyl-10-phenyl-3,4,4a,6,7,9,9a,10-octahydroacridine-1,8(2H,5H)-dione typically involves multicomponent reactions. One approach is the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid . The reaction proceeds in two steps: the initial interaction of the starting materials in acetonitrile (MeCN) and the final formation of the desired product in acidic media .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling the reagents and intermediates.
Análisis De Reacciones Químicas
Types of Reactions
9-(2-Methoxyphenyl)-3,3,6,6-tetramethyl-10-phenyl-3,4,4a,6,7,9,9a,10-octahydroacridine-1,8(2H,5H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Aplicaciones Científicas De Investigación
9-(2-Methoxyphenyl)-3,3,6,6-tetramethyl-10-phenyl-3,4,4a,6,7,9,9a,10-octahydroacridine-1,8(2H,5H)-dione has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism by which 9-(2-methoxyphenyl)-3,3,6,6-tetramethyl-10-phenyl-3,4,4a,6,7,9,9a,10-octahydroacridine-1,8(2H,5H)-dione exerts its effects is not fully understood. its structure suggests that it could interact with various molecular targets, such as enzymes or receptors, through binding interactions. These interactions could modulate the activity of the targets, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other acridine derivatives and compounds with similar ring structures, such as:
- 3,4-Dihydro-2-methoxy-2-methyl-4-phenyl-2H,5H-pyrano[3,2-c]chromen-2-one
- Various furocoumarin derivatives
Uniqueness
What sets 9-(2-methoxyphenyl)-3,3,6,6-tetramethyl-10-phenyl-3,4,4a,6,7,9,9a,10-octahydroacridine-1,8(2H,5H)-dione apart is its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties
Propiedades
Fórmula molecular |
C30H35NO3 |
|---|---|
Peso molecular |
457.6 g/mol |
Nombre IUPAC |
9-(2-methoxyphenyl)-3,3,6,6-tetramethyl-10-phenyl-4,4a,5,7,9,9a-hexahydro-2H-acridine-1,8-dione |
InChI |
InChI=1S/C30H35NO3/c1-29(2)15-21-27(23(32)17-29)26(20-13-9-10-14-25(20)34-5)28-22(16-30(3,4)18-24(28)33)31(21)19-11-7-6-8-12-19/h6-14,21,26-27H,15-18H2,1-5H3 |
Clave InChI |
RGUCLKHGCDFNOL-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2C(C(C3=C(N2C4=CC=CC=C4)CC(CC3=O)(C)C)C5=CC=CC=C5OC)C(=O)C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


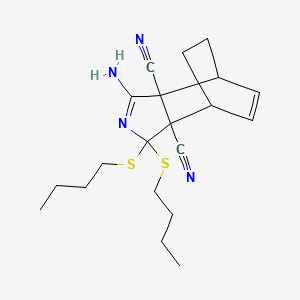
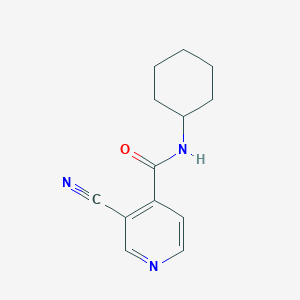
![5-(Pyridin-2-yl)tetrazolo[1,5-a]pyridine](/img/structure/B12626670.png)
![(1'S,3R,3'S,7a'S)-5''-fluoro-1'-{[2-(prop-2-en-1-yloxy)phenyl]carbonyl}-5',6',7',7a'-tetrahydro-1'H-dispiro[indole-3,2'-pyrrolizine-3',3''-indole]-2,2''(1H,1''H)-dione](/img/structure/B12626673.png)
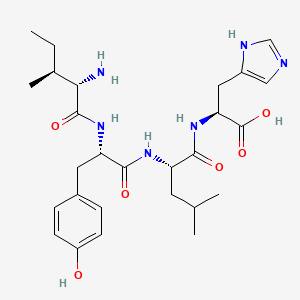
![4-Nitro-N-[(2S)-1-oxo-2-phenylpropan-2-yl]benzene-1-sulfonamide](/img/structure/B12626695.png)

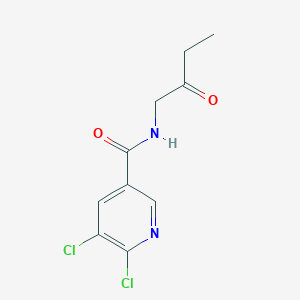
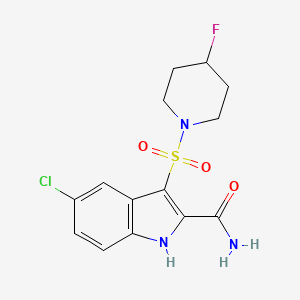
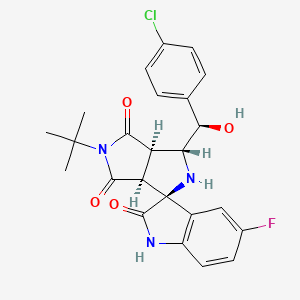
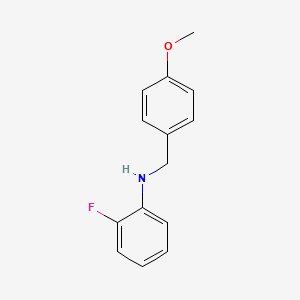
![1-Piperidinecarboxamide, 4-[(3-methylbenzo[b]thien-2-yl)methyl]-N-3-pyridinyl-](/img/structure/B12626735.png)
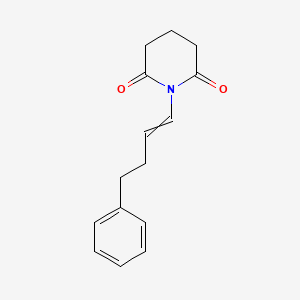
![2-{[(4-Chlorophenyl)methyl]sulfamoyl}-N-hydroxyacetamide](/img/structure/B12626742.png)
